molecular formula C10H10O3 B12311332 7-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

7-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B12311332
M. Wt: 178.18 g/mol
InChI Key: ULBWPDYALSDRGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of high temperatures and catalysts to facilitate the formation of the benzofuran ring . For instance, a mixture of starting materials can be stirred at elevated temperatures (e.g., 110°C) for a few hours, followed by neutralization and precipitation to isolate the desired product .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H10O3/c1-6-3-2-4-7-8(10(11)12)5-13-9(6)7/h2-4,8H,5H2,1H3,(H,11,12)

InChI Key

ULBWPDYALSDRGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CO2)C(=O)O

Origin of Product

United States

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